molecular formula C8H8INO3 B2486289 Methyl 6-iodo-5-methoxypicolinate CAS No. 154497-84-4

Methyl 6-iodo-5-methoxypicolinate

Cat. No.: B2486289
CAS No.: 154497-84-4
M. Wt: 293.06
InChI Key: ADKMDIZTANKXJW-UHFFFAOYSA-N
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Description

Methyl 6-iodo-5-methoxypicolinate is a heterocyclic compound with the molecular formula C₈H₈INO₃ It is a derivative of picolinic acid, featuring an iodine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-iodo-5-methoxypicolinate can be synthesized through several methods. One common approach involves the iodination of methyl 5-methoxypicolinate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-5-methoxypicolinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of methyl 6-iodo-5-formylpicolinate.

    Reduction: Formation of methyl 5-methoxypicolinate.

    Substitution: Formation of methyl 6-azido-5-methoxypicolinate or methyl 6-thio-5-methoxypicolinate.

Scientific Research Applications

Methyl 6-iodo-5-methoxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl 6-iodo-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methoxypicolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 6-chloro-5-methoxypicolinate: Contains a chlorine atom instead of iodine, which can affect its reactivity and biological activity.

    Methyl 6-bromo-5-methoxypicolinate: Contains a bromine atom, offering different reactivity compared to the iodine derivative.

Uniqueness

Methyl 6-iodo-5-methoxypicolinate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not

Properties

IUPAC Name

methyl 6-iodo-5-methoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKMDIZTANKXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under the conditions of example 1 D, 9.8 g of 2-iodo-3-methoxy-pyridine-6-carboxylic acid is reacted with 2.5 ml of iodomethane and worked up. 7.4 g of 2-iodo-3-methoxypyridine-6-carboxylic acid methyl ester of melting point 175°-178° C. is obtained.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

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